![molecular formula C17H18BrNO2 B4432287 2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Synthesis Analysis
The synthesis of 2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide derivatives employs a multi-step reaction sequence starting from the Leuckart reaction. This process is aimed at producing compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo, tert-butyl, and nitro groups at specific positions in the molecular structure contributes to their activity (P. Rani et al., 2016).
Molecular Structure Analysis
Molecular structure studies reveal that in the title compound, the 4-bromophenyl fragment and the acetamide unit are positioned at specific angles to each other, creating a unique dihedral arrangement. This structural conformation plays a crucial role in the compound's interaction with biological targets (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The compound's reactivity and interactions have been explored through studies focusing on receptor binding and the effects of various substituents on its chemical behavior. These studies provide insights into the compound's potential pharmacological applications and its interactions at the molecular level (A. Karmakar et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly affect the compound's utility in various applications. The arrangement of molecules in the crystal lattice and the presence of intermolecular hydrogen bonds and C—H⋯π contacts are crucial for understanding the compound's stability and reactivity (I. Guzei et al., 2010).
Chemical Properties Analysis
The compound's chemical behavior, including its reactivity towards different reagents and conditions, provides a basis for its application in synthetic chemistry and potential therapeutic uses. Studies on the synthesis and characterization of related compounds shed light on the mechanisms underlying their biological activities and interactions (Takeo Sakai et al., 2022).
properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-21-16-5-3-2-4-14(16)10-11-19-17(20)12-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEMBEYRKNPVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.